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molecular formula C9H9ClO2 B1296472 2-Chlorophenyl propionate CAS No. 60202-89-3

2-Chlorophenyl propionate

Cat. No. B1296472
M. Wt: 184.62 g/mol
InChI Key: YVVXKLRCRMYJIP-UHFFFAOYSA-N
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Patent
US07880042B2

Procedure details

Anhydrous aluminum trichloride (130 g, 0.974 mol) in 150 ml of dry o-dichlorobenzene is cooled to 10° C. and 2-chlorophenyl propionate (100 g, 0.543 mol) is added slowly dropwise to this reaction mixture (15 minutes). The flask with the mixture is heated slowly in an oil bath to 110-120° C. At this temperature, HCl begins to evolve. The temperature is then raised slowly to 130-140° C. and the reaction mixture is held within this temperature range for three hours. After the oil bath has been removed and the batch has cooled, the excess aluminum chloride is broken down by addition of 350 g of crushed ice, followed by the addition of 50 ml of concentrated hydrochloric acid. After the reaction mixture has cooled, ethyl acetate (500 ml) is added. The organic phase is separated off and washed with saturated sodium hydrogen carbonate solution (500 ml) and brine (500 ml). After the organic phase has been dried and the solvent has been removed on a rotary evaporator, the residue is purified by chromatography on silica gel (eluent: toluene). This isolates 10 g (10%) of the desired compound and also 40 g (40%) of the corresponding regioisomer, 5′-chloro-3′-hydroxy propiophenone.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].C([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:16])(=O)CC.Cl>ClC1C=CC=CC=1Cl>[Cl:16][C:11]1[C:10]([OH:9])=[C:15]([C:10](=[O:9])[CH2:11][CH3:12])[CH:14]=[CH:13][CH:12]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
150 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(CC)(=O)OC1=C(C=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature is then raised slowly to 130-140° C.
CUSTOM
Type
CUSTOM
Details
After the oil bath has been removed
TEMPERATURE
Type
TEMPERATURE
Details
the batch has cooled
ADDITION
Type
ADDITION
Details
the excess aluminum chloride is broken down by addition of 350 g of crushed ice
ADDITION
Type
ADDITION
Details
followed by the addition of 50 ml of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture has cooled
ADDITION
Type
ADDITION
Details
ethyl acetate (500 ml) is added
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
WASH
Type
WASH
Details
washed with saturated sodium hydrogen carbonate solution (500 ml) and brine (500 ml)
CUSTOM
Type
CUSTOM
Details
After the organic phase has been dried
CUSTOM
Type
CUSTOM
Details
the solvent has been removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on silica gel (eluent: toluene)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC=1C(=C(C=CC1)C(CC)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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